molecular formula C48H47F4N7O12S B12390557 Foxm1-IN-2

Foxm1-IN-2

货号: B12390557
分子量: 1022.0 g/mol
InChI 键: YAMKNIGHNZRGJK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Foxm1-IN-2 is a small-molecule inhibitor specifically designed to target the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a critical regulator of cell proliferation, differentiation, and survival, and its overexpression is associated with various types of cancers. By inhibiting FOXM1, this compound aims to disrupt the transcriptional activity of this protein, thereby impeding cancer cell growth and proliferation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Foxm1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques to meet the demands of large-scale production .

化学反应分析

Types of Reactions

Foxm1-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

科学研究应用

Introduction to Foxm1-IN-2

This compound is a small molecule inhibitor targeting the forkhead box M1 (FoxM1) transcription factor, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. FoxM1 is often overexpressed in several cancers, making it a promising target for therapeutic intervention. This article explores the applications of this compound in scientific research, particularly in cancer biology and potential therapeutic contexts.

Breast Cancer

This compound has been studied for its effectiveness in breast cancer models. In vitro experiments demonstrated that this compound significantly suppresses the proliferation of FoxM1-expressing breast cancer cells. In vivo studies using NOD-SCID-gamma mice showed that oral administration of this compound effectively reduced tumor growth, highlighting its potential as a therapeutic agent against aggressive breast cancers driven by FoxM1 .

Hepatocellular Carcinoma

Research indicates that this compound can inhibit the metastasis of hepatocellular carcinoma (HCC). Studies have shown that FoxM1 promotes epithelial-mesenchymal transition (EMT), a critical process for cancer metastasis. By targeting FoxM1, this compound effectively disrupts this process, reducing metastatic potential and tumor aggressiveness .

Multiple Myeloma

Recent findings suggest that this compound may also play a role in treating multiple myeloma by inhibiting metabolic pathways essential for neoplastic plasma cell survival. Inhibition of FoxM1 has been linked to decreased cell viability and increased apoptosis in myeloma cells, presenting another avenue for therapeutic application .

Renal Fibrosis

This compound's role extends beyond cancer; it has potential applications in renal fibrosis management. By modulating signaling pathways such as Wnt/β-catenin and NF-κB, this compound may help alleviate renal injury and promote tissue repair processes .

Table 1: Summary of Research Findings on this compound Applications

Cancer Type Mechanism Outcome Study Reference
Breast CancerInhibits proliferation and induces apoptosisReduced tumor growth
Hepatocellular CarcinomaDisrupts EMT and metastasisDecreased metastatic potential
Multiple MyelomaInhibits metabolic pathwaysIncreased apoptosis
Renal FibrosisModulates Wnt/β-catenin signalingPromotes tissue repair

Case Study 1: Breast Cancer Model

In a preclinical study involving NOD-SCID-gamma mice implanted with breast cancer cells expressing high levels of FoxM1, treatment with this compound resulted in significant tumor size reduction compared to untreated controls. The study demonstrated not only reduced proliferation but also increased rates of apoptosis within the tumors.

Case Study 2: Hepatocellular Carcinoma

A xenograft model was utilized to assess the impact of this compound on HCC metastasis. Mice treated with the compound showed a marked decrease in lung metastases compared to controls, correlating with reduced expression of EMT markers such as Snail and E-cadherin.

作用机制

Foxm1-IN-2 exerts its effects by binding to the DNA-binding domain of FOXM1, thereby preventing the transcription factor from interacting with its target genes. This inhibition disrupts the transcriptional regulation of genes involved in cell cycle progression, DNA repair, and apoptosis, leading to reduced cancer cell proliferation and increased cell death .

相似化合物的比较

Similar Compounds

Uniqueness

Foxm1-IN-2 stands out due to its high specificity and potency in inhibiting FOXM1. Unlike some other inhibitors, this compound has been optimized for minimal off-target effects, making it a promising candidate for further development as a therapeutic agent .

生物活性

Foxm1-IN-2 is a small molecule inhibitor targeting the transcription factor FOXM1, which plays a crucial role in various biological processes, particularly in cancer progression and metastasis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell proliferation and survival, and implications for therapeutic applications.

Overview of FOXM1

FOXM1 (Forkhead Box M1) is a member of the forkhead family of transcription factors and is known to regulate genes involved in cell cycle progression, apoptosis, and DNA repair. Its overexpression is associated with various cancers, including breast, lung, and liver cancers. FOXM1 promotes tumor growth and metastasis by enhancing cell proliferation and survival while inhibiting apoptosis. Therefore, targeting FOXM1 has emerged as a promising strategy for cancer therapy.

This compound inhibits FOXM1 activity through several mechanisms:

  • Direct Binding : this compound binds directly to the FOXM1 protein, leading to its degradation via the proteasome pathway. This results in decreased levels of FOXM1 and its target genes involved in proliferation and survival.
  • Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest at the G2/M phase. This is evidenced by flow cytometry analyses indicating an increased percentage of cells in G2/M and a decrease in S phase cells following treatment with the compound .
  • Induction of Apoptosis : Studies have demonstrated that this compound promotes apoptotic cell death in cancer cells. The compound increases caspase 3/7 activity, which is a marker for apoptosis, indicating its potential to enhance cancer cell death .

Efficacy in Cancer Models

Recent studies have evaluated the efficacy of this compound in various cancer models:

Cancer Type Model Effect of this compound
Triple-Negative Breast Cancer (TNBC) MCF-7-CISR cellsReversal of cisplatin resistance; reduced proliferation
High-Grade Serous Ovarian Cancer (HGSOC) In vitro assaysInduced apoptosis; inhibited colony formation
Liver Cancer (HCC) Xenograft modelsReduced tumor growth; decreased metastatic potential

In TNBC models, inhibition of FOXM1 using this compound led to decreased cell viability and enhanced sensitivity to chemotherapy agents like cisplatin. In HGSOC models, the compound effectively suppressed colony formation at sub-micromolar concentrations and exhibited synergistic effects when combined with carboplatin .

Case Study 1: Triple-Negative Breast Cancer

In a study involving cisplatin-resistant MCF-7 breast cancer cells, treatment with this compound resulted in significant downregulation of FOXM1 expression. This led to restored sensitivity to cisplatin, demonstrating the compound's potential as a therapeutic agent in overcoming drug resistance .

Case Study 2: High-Grade Serous Ovarian Cancer

This compound was tested on HGSOC cell lines where it induced substantial apoptotic cell death and inhibited key signaling pathways associated with tumor growth. The compound's ability to promote FOXM1 degradation was highlighted as a critical mechanism contributing to its antitumor efficacy .

Future Directions

The promising results from studies involving this compound suggest several avenues for future research:

  • Combination Therapies : Investigating the effects of combining this compound with other chemotherapeutic agents could enhance treatment outcomes for patients with aggressive cancers.
  • Clinical Trials : Given its efficacy in preclinical models, advancing this compound into clinical trials will be essential to evaluate its safety and effectiveness in human subjects.
  • Mechanistic Studies : Further research into the specific molecular pathways affected by this compound will provide deeper insights into its mechanisms and potential side effects.

属性

分子式

C48H47F4N7O12S

分子量

1022.0 g/mol

IUPAC 名称

3-amino-6-[4-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]-N-(4-fluorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C48H47F4N7O12S/c49-28-8-10-29(11-9-28)56-44(64)42-41(53)40-32(48(50,51)52)24-33(57-45(40)72-42)27-6-12-30(13-7-27)70-25-37(61)54-16-2-18-67-20-22-69-23-21-68-19-3-17-55-38(62)26-71-35-5-1-4-31-39(35)47(66)59(46(31)65)34-14-15-36(60)58-43(34)63/h1,4-13,24,34H,2-3,14-23,25-26,53H2,(H,54,61)(H,55,62)(H,56,64)(H,58,60,63)

InChI 键

YAMKNIGHNZRGJK-UHFFFAOYSA-N

规范 SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=C(C=C4)C5=NC6=C(C(=C5)C(F)(F)F)C(=C(S6)C(=O)NC7=CC=C(C=C7)F)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。